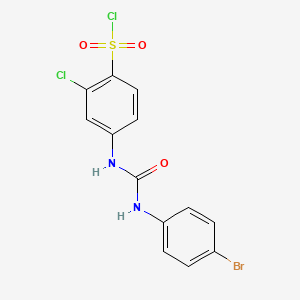

4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride

Description

4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride (CAS: 680617-67-8) is a sulfonyl chloride derivative featuring a urea linkage between a 4-bromophenyl group and a 2-chlorobenzenesulfonyl moiety. Its molecular formula is C₁₃H₉BrCl₂N₂O₃S, with a molecular weight of 424.1 g/mol and a purity of 97% . The compound is utilized as a building block in medicinal chemistry, particularly in synthesizing sulfonamide-based inhibitors or covalent modifiers due to the reactive sulfonyl chloride group.

Properties

IUPAC Name |

4-[(4-bromophenyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2N2O3S/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(11(15)7-10)22(16,20)21/h1-7H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISKNJDELZUIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isocyanate with 2-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The bromine and chlorine atoms in the compound can participate in redox reactions, altering the oxidation state of the molecule.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are frequently used.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Research

One of the prominent applications of this compound is in the development of anticancer agents. The bromophenyl group is known to enhance the potency of compounds against various cancer cell lines. Studies have shown that derivatives of sulfonyl chlorides can inhibit cancer cell proliferation by interfering with specific enzymatic pathways .

Inhibitors of Protein Interactions

The compound can serve as a building block for synthesizing inhibitors that target protein-protein interactions, which are critical in many biological processes, including cancer progression and metastasis. For instance, modifications to the sulfonamide group have been explored to enhance binding affinity to target proteins .

Reagent in Chemical Reactions

4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride is utilized as a reagent in various organic synthesis reactions, particularly in the formation of amides and sulfonamides. Its reactivity allows for the introduction of sulfonyl groups into organic molecules, which is valuable for creating complex architectures in pharmaceuticals .

Synthesis of Functionalized Compounds

The compound can be employed to synthesize functionalized benzene derivatives through nucleophilic substitution reactions. This allows chemists to create diverse chemical entities with potential biological activity .

Polymer Chemistry

In material science, sulfonyl chlorides are often used as intermediates in the synthesis of polymers with specific properties. The incorporation of 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride into polymer backbones can enhance thermal stability and mechanical strength, making it suitable for high-performance materials .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of reactive functional groups allows it to form covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Reactivity: The 2-chloro substituent on the benzene sulfonyl group in the target compound enhances electrophilicity at the sulfonyl chloride, facilitating nucleophilic substitution reactions compared to its non-chlorinated analog (Compound 24) .

Functional Group Variations: Sulfonyl Chloride vs. Salt Forms: The pyridinyl derivative’s hydrochloride salt (CAS: 820245-46-3) improves water solubility, a critical factor for in vivo applications .

Biological Activity

4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride is a sulfonamide derivative that exhibits significant biological activity. This compound is of interest for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of bromine and chlorine in its structure may enhance its pharmacological properties, making it a candidate for further research.

- Chemical Formula : C13H9BrCl2N2O3S

- Molecular Weight : 424.10 g/mol

- CAS Number : 680617-67-8

- IUPAC Name : 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzenesulfonyl chloride

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, anti-inflammatory, and antioxidant properties.

Antibacterial Activity

Research indicates that sulfonamide derivatives often exhibit antibacterial properties. In a study evaluating similar compounds, it was found that several synthesized derivatives demonstrated effective antibacterial activity against common pathogens. The presence of the bromine atom in the structure potentially enhances the antimicrobial effect, as seen in related compounds .

Antifungal Activity

In addition to antibacterial effects, compounds with similar structures have shown antifungal properties. The mechanism typically involves inhibition of fungal cell wall synthesis or disruption of cell membrane integrity. The biological evaluation revealed that certain derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives is another area of interest. Compounds similar to 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride have been reported to reduce inflammation markers in vitro. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects .

Antioxidant Activity

Antioxidant assays conducted on related compounds showed varying degrees of activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay indicated that some derivatives had notable antioxidant capabilities, which are essential for reducing oxidative stress in biological systems .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are effective for preparing 4-(3-(4-bromophenyl)ureido)-2-chlorobenzenesulfonyl chloride?

- Methodological Answer: The compound can be synthesized via selective sulfonyl chloride formation from sulfonamide precursors using Pyry-BF₄ and MgCl₂ under anhydrous conditions. For example, sulfonamides are treated with Pyry-BF₄ (2.0 equiv) and MgCl₂ (2.55 equiv) in acetonitrile, followed by quenching with tertiary amines (e.g., Et₃N) to stabilize the reactive intermediate . Post-synthesis purification via flash chromatography (e.g., CH₂Cl₂/EtOAc gradients) ensures high purity .

Q. How can researchers optimize reaction conditions to minimize decomposition of the sulfonyl chloride group?

- Methodological Answer: Maintain anhydrous conditions using rigorously dried solvents (e.g., MeCN or CH₂Cl₂) and inert atmospheres (N₂/Ar). Reaction temperatures should be controlled (e.g., 0–25°C) to prevent hydrolysis. Quenching with amines (e.g., piperidine) post-reaction stabilizes the sulfonyl chloride by forming sulfonamide derivatives .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR to verify aromatic proton environments and urea/sulfonyl group integration.

- IR spectroscopy to confirm carbonyl (C=O, ~1675 cm⁻¹) and sulfonyl (S=O, ~1328–1160 cm⁻¹) stretches .

- High-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., [M–H]⁻ for sulfonamide intermediates) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of this compound be systematically analyzed?

- Methodological Answer: Employ graph set analysis to categorize hydrogen-bonding motifs (e.g., chains, rings). Single-crystal X-ray diffraction data can be refined using SHELXL to generate hydrogen-bond geometry (D–H···A distances, angles). For example, urea NH groups often form R₂²(8) motifs with sulfonyl oxygens, influencing packing stability .

Q. What strategies resolve crystallographic ambiguities in structures containing disordered sulfonyl chloride groups?

- Methodological Answer: Use SHELXL ’s PART and SUMP instructions to model disorder. Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths/angles. High-resolution data (≤1.0 Å) and TWIN/BASF commands may resolve twinning in hygroscopic crystals . Visualization tools like ORTEP-3 aid in refining thermal ellipsoids and validating disorder models .

Q. How can computational methods predict reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying electrophilic hotspots at the sulfur atom. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS to predict reaction pathways with amines or alcohols .

Q. What experimental protocols mitigate challenges in handling hygroscopic sulfonyl chloride intermediates?

- Methodological Answer: Store compounds under inert gas (Ar) with molecular sieves. For reactions, use Schlenk-line techniques or gloveboxes. Immediate derivatization (e.g., converting to sulfonamides) post-synthesis prevents hydrolysis. Characterization should prioritize fast, moisture-free methods (e.g., FTIR-ATR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.